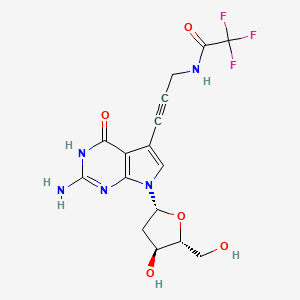

7-TFA-ap-7-Deaza-dG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H16F3N5O5 |

|---|---|

Poids moléculaire |

415.32 g/mol |

Nom IUPAC |

N-[3-[2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C16H16F3N5O5/c17-16(18,19)14(28)21-3-1-2-7-5-24(10-4-8(26)9(6-25)29-10)12-11(7)13(27)23-15(20)22-12/h5,8-10,25-26H,3-4,6H2,(H,21,28)(H3,20,22,23,27)/t8-,9+,10+/m0/s1 |

Clé InChI |

RDNQXASRTWMHCY-IVZWLZJFSA-N |

SMILES isomérique |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |

SMILES canonique |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCNC(=O)C(F)(F)F)CO)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-TFA-ap-7-Deaza-dG: A Versatile Modified Nucleoside for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Core Summary

7-((3-(Trifluoroacetamido)prop-1-yn-1-yl))-7-deaza-2'-deoxyguanosine, commonly abbreviated as 7-TFA-ap-7-Deaza-dG, is a synthetically modified purine nucleoside that has garnered significant interest in various fields of biomedical research and drug development. As a derivative of 2'-deoxyguanosine, it incorporates two key modifications: a 7-deaza substitution in the purine ring and a trifluoroacetylaminopropynyl group at the 7-position. These alterations confer unique chemical properties, making it a valuable tool for bioconjugation via click chemistry and as a component in nucleic acid-based diagnostics and therapeutics. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Chemical Properties and Structure

This compound is characterized by the replacement of the nitrogen atom at the 7-position of the guanine base with a carbon atom, creating a 7-deazaguanine core. This modification alters the electronic properties of the nucleobase and can impact hydrogen bonding patterns in nucleic acid structures. The defining feature for its primary application is the propargyl group attached to this 7-position, which is further functionalized with a trifluoroacetamide. The terminal alkyne on this side chain is the key reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅F₃N₅O₅ | N/A |

| Molecular Weight | 428.32 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

| Storage | Store at -20°C for long-term stability | [1] |

Applications in Research and Drug Development

The unique structural features of this compound underpin its utility in a range of applications:

-

Click Chemistry and Bioconjugation: The presence of a terminal alkyne group makes this compound an ideal substrate for click chemistry reactions.[1] This allows for the efficient and specific covalent attachment of azide-containing molecules, such as fluorescent dyes, biotin, peptides, or therapeutic agents, to oligonucleotides or other biomolecules incorporating this modified nucleoside.

-

DNA Sequencing and Diagnostics: Modified nucleosides, including 7-deaza-dG analogs, are utilized in the synthesis of dye terminators for Sanger sequencing and in probes for various diagnostic assays.[2] The 7-deaza modification can reduce the formation of secondary structures in GC-rich regions, improving the performance of DNA polymerases in sequencing and PCR applications.

-

Potential Immunostimulatory Activity: While direct evidence for this compound is limited, related 7-deaza-guanosine analogs have been identified as agonists of Toll-like receptor 7 (TLR7).[3][4] Activation of TLR7 in immune cells can trigger the production of pro-inflammatory cytokines and type I interferons, suggesting a potential role for such compounds in immunotherapy and vaccine adjuvant development.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound from readily available starting materials is not extensively published in peer-reviewed literature, the general approach involves a multi-step synthesis common for 7-substituted 7-deazapurine nucleosides. A plausible synthetic workflow is outlined below.

Methodology:

-

Sonogashira Coupling: The synthesis typically starts from a halogenated precursor, such as 7-iodo-7-deaza-2'-deoxyguanosine. This is subjected to a Sonogashira cross-coupling reaction with a suitable propargylamine derivative. The reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

-

Trifluoroacetylation: The resulting aminopropynyl intermediate is then acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride or ethyl trifluoroacetate, to yield the final product, this compound.

-

Purification: Each step requires careful purification, typically by column chromatography, to isolate the desired product. Characterization is performed using techniques like NMR spectroscopy and mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the general steps for labeling an azide-containing molecule with an oligonucleotide that has been synthesized to include this compound.

Materials:

-

Oligonucleotide containing this compound

-

Azide-modified molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize Cu(I) and improve efficiency)

-

Aqueous buffer (e.g., phosphate or borate buffer, pH 7-8)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Methodology:

-

Preparation of Reactants: Dissolve the alkyne-modified oligonucleotide and the azide-modified molecule in the reaction buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

-

Preparation of Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate. If using a ligand, pre-mix the CuSO₄ with the ligand.

-

Reaction Setup: To the mixture of the oligonucleotide and the azide, add the copper source (and ligand, if used).

-

Initiation: Initiate the reaction by adding the sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or until completion. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Purify the resulting labeled oligonucleotide using standard methods like ethanol precipitation, size-exclusion chromatography, HPLC, or polyacrylamide gel electrophoresis (PAGE) to remove unreacted starting materials and the catalyst.

Signaling Pathway Involvement: TLR7 Activation

While specific studies on this compound are lacking, research on analogous 7-deazaguanosine compounds has demonstrated their ability to activate the endosomal Toll-like receptor 7 (TLR7). TLR7 is a key pattern recognition receptor of the innate immune system that recognizes single-stranded RNA, particularly from viral pathogens.

Activation of TLR7 by these guanosine analogs leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that involves IRAK kinases and TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and IRF7, leading to the production of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and type I interferons (IFN-α, IFN-β). This immunostimulatory activity positions 7-deazaguanosine derivatives as potential candidates for development as vaccine adjuvants or standalone immunotherapies. Further research is required to determine if this compound shares these properties.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed quantitative data specifically for this compound, such as IC₅₀ values, binding constants, or pharmacokinetic parameters. The data presented below is for related 7-deazapurine analogs to provide context for potential biological activities.

| Compound | Assay | Target | Result | Reference |

| 7-Thia-8-oxoguanosine | Cytokine Induction (IL-6) | Mouse Splenocytes | EC₅₀ ≈ 10 µM | |

| 7-Deazaguanosine | Cytokine Induction (IL-6) | Mouse Splenocytes | Active at 100 µM | |

| 7-allyl-8-oxoguanosine (Loxoribine) | Cytokine Induction (TNF-α) | Human PBLs | Active at 100 µM |

Conclusion

This compound is a valuable chemical tool for life scientists, particularly for applications involving the site-specific labeling of nucleic acids via click chemistry. Its 7-deazaguanine core may also confer beneficial properties for PCR and sequencing of challenging DNA templates. While its potential as a direct therapeutic agent is underexplored, the known immunostimulatory activity of related 7-deazaguanosine analogs through TLR7 activation suggests a promising avenue for future investigation in immunology and drug development. Further studies are warranted to fully characterize the biological activity and therapeutic potential of this specific modified nucleoside.

References

An In-depth Technical Guide to 7-TFA-ap-7-Deaza-dG: Structure, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-TFA-ap-7-Deaza-dG, a modified nucleoside analog with significant applications in molecular biology, diagnostics, and drug development. This document details its chemical structure, provides analogous physicochemical data, outlines relevant experimental protocols, and visualizes key experimental workflows.

Core Chemical Structure and Properties

This compound, systematically named 2-amino-7-(3-(2,2,2-trifluoroacetamido)prop-1-yn-1-yl)-7-deaza-2'-deoxyguanosine, is a derivative of 2'-deoxyguanosine. The core structure features two key modifications from its natural counterpart:

-

7-Deaza Purine Core: The nitrogen atom at the 7-position of the guanine base is replaced by a carbon atom. This modification alters the electronic properties of the major groove of DNA without disrupting the Watson-Crick base pairing.[1] It is particularly useful in preventing the formation of secondary structures in GC-rich DNA sequences.[2]

-

7-Position Functionalization: A trifluoroacetyl-protected aminopropargyl group is attached to the 7-position of the deazaguanine base. The terminal alkyne group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[3][4] This allows for the efficient and specific covalent attachment of molecules containing an azide group, such as fluorophores, biotin, or other labels.

Chemical Structure:

Physicochemical Data of Related Analogs:

Quantitative data for the specific this compound is not publicly available. However, data for the parent and related compounds provide insight into its likely properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 7-Deaza-2'-deoxyguanosine | C₁₁H₁₄N₄O₄ | 266.25 | Parent nucleoside core.[5] |

| 7-Iodo-7-deaza-2'-deoxyguanosine | C₁₁H₁₃IN₄O₄ | 392.15 | Common precursor for Sonogashira coupling. |

| 7-Deaza-2'-deoxy-7-propynylguanosine | C₁₄H₁₆N₄O₄ | - | A related 7-alkynyl substituted analog. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of related compounds and the application of this compound in common experimental workflows.

2.1. Synthesis of 7-Alkynyl-7-Deaza-2'-deoxyguanosine Analogs via Sonogashira Coupling

The synthesis of 7-alkynyl-7-deaza-2'-deoxyguanosine derivatives is typically achieved through a Sonogashira cross-coupling reaction. This protocol outlines a general procedure.

Materials:

-

7-Iodo-7-deaza-2'-deoxyguanosine

-

Terminal alkyne (e.g., N-(prop-2-yn-1-yl)trifluoroacetamide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon), add 7-iodo-7-deaza-2'-deoxyguanosine (1 equivalent), the palladium catalyst (0.05-0.1 equivalents), and CuI (0.1-0.2 equivalents).

-

Add the anhydrous solvent, followed by the amine base (2-3 equivalents).

-

Add the terminal alkyne (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalysts.

-

Wash the organic phase with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-7-deaza-2'-deoxyguanosine analog.

2.2. Labeling of Alkyne-Modified Oligonucleotides using Click Chemistry

This protocol describes the general procedure for labeling an oligonucleotide containing an alkyne-modified nucleoside, such as this compound, with an azide-containing molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-modified oligonucleotide (20-200 µM)

-

Azide-containing label (1.5x molar excess over the oligonucleotide)

-

DMSO

-

2M Triethylammonium acetate buffer, pH 7.0

-

5 mM Ascorbic acid in water (freshly prepared)

-

10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution in 55% DMSO

Procedure:

-

Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.

-

Add the 2M triethylammonium acetate buffer to a final concentration of 0.2 M.

-

Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

-

Add the azide-containing label from a 10 mM stock in DMSO and vortex.

-

Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.

-

Add the 10 mM Cu(II)-TBTA stock solution to a final concentration of 0.5 mM.

-

Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.

-

Precipitate the labeled oligonucleotide by adding 4 volumes of a 3% solution of lithium perchlorate in acetone.

-

Incubate at -20 °C for 30 minutes.

-

Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with cold acetone.

-

Air-dry the pellet and resuspend in a suitable buffer.

-

The labeled oligonucleotide can be further purified by HPLC.

2.3. Incorporation of 7-Deaza-dGTP in PCR for GC-Rich Templates

The triphosphate form of 7-deaza-2'-deoxyguanosine (7-deaza-dGTP) is used to improve the amplification and sequencing of DNA with high GC content by reducing the formation of secondary structures.

Materials:

-

DNA template

-

Forward and reverse primers

-

Taq DNA polymerase and corresponding buffer

-

dNTP mix (dATP, dCTP, dTTP)

-

dGTP

-

7-Deaza-dGTP

-

Nuclease-free water

Procedure:

-

Set up the PCR reaction as usual, but modify the dNTP mixture.

-

Prepare a dNTP mix where dGTP is partially or fully replaced by 7-deaza-dGTP. A common ratio is 3:1 of 7-deaza-dGTP to dGTP. The final concentration of each of dATP, dCTP, dTTP, and the guanosine analog mixture should be the same as in a standard PCR (typically 200 µM each).

-

Perform the PCR using standard cycling conditions, although some optimization of the annealing temperature may be required.

-

Analyze the PCR product on an agarose gel. Note that DNA containing 7-deaza-dG may stain less intensely with ethidium bromide.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows involving modified nucleosides like this compound.

3.1. Workflow for Chemical Synthesis of a 7-Alkynyl-7-Deaza-dG Analog

References

- 1. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

properties of 7-deaza-dG nucleosides

An In-depth Technical Guide to 7-Deaza-dG Nucleosides for Researchers and Drug Development Professionals.

Introduction

7-deaza-2'-deoxyguanosine (7-deaza-dG) is a synthetic analog of the natural nucleoside 2'-deoxyguanosine (dG). The core structural modification is the substitution of the nitrogen atom at the 7th position (N7) of the purine ring with a carbon-hydrogen (C-H) group. This seemingly subtle change fundamentally alters the properties of the guanine base, particularly by removing a key hydrogen bond acceptor in the major groove of the DNA double helix. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 7-deaza-dG, tailored for professionals in research and drug development.

Core Physicochemical and Biological Properties

The replacement of N7 with a C-H group has profound implications for DNA structure and function. While it does not interfere with the standard Watson-Crick base pairing with cytosine, it eliminates the ability to form Hoogsteen hydrogen bonds.

Impact on DNA Duplex Stability: The incorporation of 7-deaza-dG into DNA oligonucleotides generally leads to a decrease in the thermal stability of the duplex. The extent of this destabilization is sequence-dependent.

-

Single Substitution: A single 7-deaza-dG:C base pair can reduce the melting temperature (Tm) by approximately 1°C compared to a native G:C pair[1].

-

Multiple Substitutions: When 7-deaza-dG completely replaces dG in a hexamer duplex (CGCGCG), the Tm can be lowered by as much as 9°C[1].

Prevention of Secondary Structures: Guanine-rich sequences have a propensity to form highly stable secondary structures, such as G-quadruplexes, through Hoogsteen hydrogen bonding involving the N7 position. These structures can impede enzymatic processes like PCR and DNA sequencing[1]. By eliminating the N7 hydrogen bond acceptor, 7-deaza-dG effectively disrupts the formation of these non-canonical structures, making it an invaluable tool for working with G-rich templates[1][2].

Interaction with Enzymes: The absence of the N7 atom modifies the major groove of DNA, which is a primary site for protein recognition and interaction.

-

DNA Polymerases: 7-deaza-dGTP is readily incorporated by various DNA polymerases, including Taq polymerase. In many cases, it can completely replace dGTP in PCR amplification. However, some studies suggest that Taq polymerase may preferentially incorporate the natural dGTP when both are present. A 3:1 ratio of 7-deaza-dGTP to dGTP is often recommended for efficient amplification of difficult templates.

-

Restriction Endonucleases: The modification can inhibit the activity of restriction enzymes whose recognition sequences contain guanine. This property can be used to protect DNA from cleavage at specific sites.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of 7-deaza-dG.

Table 1: Effect of 7-deaza-dG on DNA Duplex Melting Temperature (Tₘ)

| Modification Context | Change in Tₘ vs. Native dG | Reference |

| Single Asymmetric Substitution | ~ -1 °C | |

| Full Substitution in d(CGCGCG)₂ | -9 °C | |

| Introduction of two 7-deaza-dG residues (one per strand) | Decrease in ΔG of 1.0-1.5 kcal/mol |

Table 2: Enzymatic Incorporation of 7-deaza-dGTP

| Enzyme | Compatibility | Observations | Reference |

| Taq DNA Polymerase | High | Can fully replace dGTP in PCR. A 3:1 ratio of 7-deaza-dGTP:dGTP is recommended for GC-rich templates. | |

| Various Polymerases | General | The triphosphate is a substrate for polymerases, enabling its use in sequencing and PCR applications. |

Visualizations: Structures and Workflows

Structural Comparison

Caption: Structural comparison of Guanine and 7-Deazaguanine bases.

Disruption of G-Quadruplex Formation

Caption: Mechanism of G-quadruplex inhibition by 7-deaza-dG.

Experimental Workflow

Caption: Workflow for PCR of GC-rich templates using 7-deaza-dGTP.

Experimental Protocols

Synthesis of 7-deaza-dG Derivatives

The synthesis of 7-deaza-dG and its derivatives typically starts from 7-deaza-2'-deoxyguanosine or a related precursor. The general steps are outlined below:

-

Protection of Hydroxyl Groups: The 3'- and 5'-hydroxyl groups of the deoxyribose sugar are protected, commonly with acetyl groups using acetic anhydride in pyridine.

-

Halogenation: For further functionalization, the 7-deazapurine ring can be halogenated. For example, treatment with N-chlorosuccinimide (NCS) can introduce chloro groups at the 7- and 8-positions. Regioselective iodination protocols have also been developed to yield 7- and 8-iodo isomers.

-

Functionalization (Optional): Halogenated intermediates can be used in cross-coupling reactions (e.g., Suzuki-Miyaura) or click chemistry to introduce various functional groups.

-

Deprotection and Phosphitylation: The protecting groups are removed, and the 5'-hydroxyl is typically tritylated. The final step for use in oligonucleotide synthesis is the conversion to a phosphoramidite building block by reacting the 3'-hydroxyl group with a phosphitylating agent.

Solid-Phase Oligonucleotide Synthesis

The incorporation of 7-deaza-dG into oligonucleotides follows standard phosphoramidite chemistry on a solid support.

-

Standard Cycles: The synthesis proceeds via standard coupling, capping, and detritylation steps.

-

Modified Oxidation: 7-deaza-dG is sensitive to the standard iodine-based oxidizer solution used to convert the phosphite triester to a phosphate triester. For oligonucleotides with multiple 7-deaza-dG modifications, alternative, milder oxidizing agents such as t-butyl hydroperoxide (TBHP) or (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) are required to prevent degradation of the nucleobase.

-

Deprotection and Cleavage: Final deprotection of the bases and cleavage from the solid support is typically performed using aqueous ammonia.

PCR Amplification with 7-deaza-dGTP

This protocol is designed to improve the amplification of DNA templates with high GC content.

-

Reaction Setup: Prepare a standard PCR master mix containing DNA template, primers, buffer, and a thermostable DNA polymerase (e.g., Taq).

-

Nucleotide Mix: In place of a standard dNTP mix, use a mixture containing dATP, dCTP, dTTP, and a combination of dGTP and 7-deaza-dGTP. A commonly used ratio is 3 parts 7-deaza-dGTP to 1 part dGTP. The final concentration of the guanine nucleotide pool (dGTP + 7-deaza-dGTP) should be equal to that of the other dNTPs.

-

Thermocycling: Perform PCR using standard cycling conditions (denaturation, annealing, extension). The presence of 7-deaza-dGTP will reduce the melting temperature of the template and the newly synthesized strands during the denaturation step, preventing the formation of secondary structures that inhibit polymerase action.

-

Analysis: Analyze the PCR product by gel electrophoresis. The incorporation of 7-deaza-dG often results in cleaner and more robust amplification of previously challenging templates.

Applications in Research and Development

The unique properties of 7-deaza-dG make it a versatile tool in molecular biology and drug discovery.

-

DNA Sequencing and PCR: Its most common application is to overcome compression artifacts in Sanger sequencing and to enable robust PCR amplification of GC-rich DNA regions by preventing the formation of G-quadruplexes.

-

Probing DNA-Protein Interactions: As the modification alters the major groove, oligonucleotides containing 7-deaza-dG can be used to investigate the importance of the N7 position of guanine for the binding and activity of DNA-interacting proteins, such as polymerases and restriction enzymes.

-

Drug Development: 7-deaza-dG derivatives are being explored as therapeutic agents. For instance, 7,8-dihalogenated 7-deaza-dGTP derivatives have been designed as competitive inhibitors of the MTH1 enzyme, which normally sanitizes oxidized nucleotide pools to prevent DNA damage.

-

Mass Spectrometry: The incorporation of 7-deaza-purines increases the stability of oligonucleotides under the conditions used for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), potentially enabling more accurate and rapid DNA analysis.

References

The Alkyne Handle: A Technical Guide to Alkyne-Modified Nucleosides in Modern Drug Discovery and Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-modified nucleosides have emerged as indispensable tools in the fields of chemical biology, drug discovery, and diagnostics. The incorporation of a terminal alkyne group, a small and biologically inert functional handle, into nucleoside scaffolds provides a versatile platform for a wide range of chemical modifications. This functionalization is primarily exploited through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This powerful ligation chemistry allows for the selective and robust conjugation of alkyne-modified nucleosides to a vast array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents, under mild, aqueous conditions.[4]

The significance of these modified nucleosides lies in their ability to act as chemical reporters to probe biological processes, such as DNA replication and RNA synthesis, and as building blocks for the construction of complex therapeutic conjugates and novel nucleic acid-based materials.[5] Their applications span from the labeling and imaging of newly synthesized DNA and RNA to the development of potent anticancer and antiviral agents. This guide provides an in-depth overview of the synthesis, applications, and experimental protocols associated with alkyne-modified nucleosides.

Core Concepts: The Power of the Alkyne Moiety

The utility of alkyne-modified nucleosides is rooted in the unique properties of the alkyne functional group. It is small, relatively non-perturbative to biological systems, and participates in a limited number of highly specific reactions, most notably the CuAAC. This bioorthogonality ensures that the alkyne handle will not react with other functional groups present in a complex biological milieu, allowing for precise and targeted modifications.

The CuAAC reaction forms a stable triazole linkage, which can act as a simple linker or be considered a pharmacophore or bioisostere in drug design. The ease of introducing alkyne and azide moieties into molecules without compromising their biophysical and biochemical properties has made this chemistry an attractive tool for creating modified nucleosides, nucleotides, and oligonucleotides.

Synthesis of Alkyne-Modified Nucleosides

The introduction of an alkyne group onto a nucleoside can be achieved at various positions, including the nucleobase or the sugar moiety. The two predominant methods for the synthesis of alkyne-modified nucleosides are the Sonogashira cross-coupling reaction and direct alkylation with alkyne-containing reagents.

Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This method is widely used to install an alkyne group onto a halogenated nucleobase. A general approach involves the reaction of an unprotected halogenated 2'-deoxynucleoside with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Key Features of Sonogashira Coupling:

-

Versatility: Allows for the introduction of a wide variety of alkyne-containing substituents.

-

Efficiency: Generally provides good to excellent yields.

-

Protection-Free Strategy: Can often be performed on unprotected nucleosides, shortening the synthetic route.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

While not a primary method for synthesizing the initial alkyne-modified nucleoside itself, CuAAC is the principal reaction for its subsequent conjugation and is central to its utility. The reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient and can be performed under mild, biocompatible conditions.

Applications in Research and Drug Development

The versatility of alkyne-modified nucleosides has led to their widespread adoption in numerous applications:

-

Probing DNA and RNA Synthesis: Nucleoside analogs like 5-ethynyl-2'-deoxyuridine (EdU) and 5-ethynyl-uridine (EU) are incorporated into newly synthesized DNA and RNA, respectively. Subsequent "clicking" with a fluorescent azide allows for the visualization and quantification of cellular proliferation and transcription.

-

Anticancer and Antiviral Drug Development: Many nucleoside analogs exhibit potent anticancer and antiviral activities. The alkyne handle allows for the conjugation of these nucleosides to other therapeutic agents, such as bile acids or nitric oxide photodonors, to create bioconjugates with potentially enhanced efficacy or dual modes of action.

-

Bioconjugation and Labeling: Alkyne-modified nucleosides are used to label oligonucleotides with various reporter groups, such as fluorophores and biotin, for diagnostic and imaging purposes.

-

Development of Modified Oligonucleotides: Incorporation of alkyne-modified nucleosides into oligonucleotides allows for post-synthetic modifications, leading to the creation of nucleic acid-based materials with novel properties and functions.

Quantitative Data Summary

The following tables summarize quantitative data from cited literature regarding the synthesis and biological activity of alkyne-modified nucleoside derivatives.

| Compound | Reaction Type | Reactants | Catalyst/Reagents | Yield (%) | Reference |

| Adenosine-bile acid conjugate (15a) | CuAAC | Alkyne-adenosine derivative, Bile acid azide | CuSO₄·5H₂O, Sodium ascorbate | 72 | |

| Adenosine-bile acid conjugate (15b) | CuAAC | Alkyne-adenosine derivative, Bile acid azide | CuSO₄·5H₂O, Sodium ascorbate | 78 | |

| 13α-estrone-nucleoside bioconjugate (31) | CuAAC | 5′-azido-2′deoxyadenosine, 3-O-propargyl-13α-estrone | CuI | 68 | |

| Protected alkyne-functionalized nucleoside (5c) | Radical Bromination & Alkylation | 3′,5′-di-O-acetyl protected thymidine, Alkyne-linked alcohol | NBS, AIBN | 52 | |

| Protected alkyne-functionalized nucleoside (5d) | Radical Bromination & Alkylation | 3′,5′-di-O-acetyl protected thymidine, Alkyne-linked alcohol | NBS, AIBN | 57 | |

| 8-alkynyl-2ʹ-deoxyadenosine-5′-triphosphate | Sonogashira Coupling & Phosphorylation | 8-Bromo-2′-deoxyadenosine, terminal alkyne | Palladium/copper catalyst system | ~70 |

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Steroid-nucleoside conjugate (6cf) | MCF-7 | Anticancer | 5.71 | |

| Steroid-nucleoside conjugate (6cf) | 4T1 | Anticancer | 8.71 | |

| Docetaxel (reference drug) | MCF-7 | Anticancer | 9.46 | |

| Docetaxel (reference drug) | 4T1 | Anticancer | 13.85 | |

| Steroid-nucleoside conjugate (6af) | MCF-7 | Anticancer | 2.61 |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Nucleoside

This protocol is a generalized procedure based on commonly used conditions for CuAAC reactions.

Materials:

-

Alkyne-modified nucleoside

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., 1:1:1.5 H₂O/t-BuOH/THF)

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the alkyne-modified nucleoside in the chosen solvent system in a reaction vessel.

-

Add the azide-containing molecule to the solution. A slight molar excess of the azide may be used.

-

In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The final concentration of the catalyst and reducing agent should be optimized for the specific reaction.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 2: Synthesis of 8-Alkyne-Modified 2'-Deoxyadenosine Triphosphate via Sonogashira Coupling and Phosphorylation

This protocol is based on the optimized method described by Kulikova et al.

Materials:

-

8-Bromo-2'-deoxyadenosine

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Copper iodide (CuI)

-

Base (e.g., Et₃N)

-

Solvent (e.g., DMF)

-

Phosphorylating agent (e.g., POCl₃)

-

Tributylammonium pyrophosphate

-

Reaction vessel

-

Inert atmosphere apparatus (e.g., nitrogen or argon)

Procedure: Part A: Sonogashira Coupling

-

To a solution of 8-bromo-2'-deoxyadenosine in DMF under an inert atmosphere, add the terminal alkyne, CuI, and the palladium catalyst.

-

Add the base (e.g., Et₃N) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure and purify the resulting alkyne-modified nucleoside by column chromatography.

Part B: Phosphorylation

-

The purified 8-alkynyl-2'-deoxyadenosine is subjected to a selective 5'-monophosphorylation.

-

The corresponding phosphoromorpholidate derivative is then reacted with tributylammonium pyrophosphate to yield the desired 8-alkynyl-2'-deoxyadenosine-5'-triphosphate.

-

The final product is purified by ion-exchange chromatography.

Protocol 3: EdU Labeling and Detection via Click Chemistry for Cell Proliferation Analysis

This protocol is a standard method for labeling and detecting DNA synthesis using EdU.

Materials:

-

5-ethynyl-2'-deoxyuridine (EdU)

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click reaction cocktail:

-

Copper (II) sulfate (CuSO₄)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., Tris-buffered saline)

-

-

Wash buffer (e.g., 3% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

EdU Labeling: Incubate cells with EdU-containing medium for a desired period to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with the fixative solution. Following fixation, wash again and permeabilize the cells with the permeabilization buffer.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. Add the cocktail to the cells and incubate in the dark at room temperature.

-

Washing: Wash the cells multiple times with the wash buffer to remove unreacted reagents.

-

Counterstaining and Imaging: Stain the nuclei with a nuclear counterstain like DAPI. Wash with PBS and mount the sample for fluorescence microscopy.

Visualizations

Caption: General workflow for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Caption: Synthetic workflow for alkyne-modified nucleoside triphosphates.

Caption: Experimental workflow for EdU-based cell proliferation analysis.

References

- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - ProQuest [proquest.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 7-TFA-ap-7-Deaza-dG for DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-TFA-ap-7-Deaza-dG (7-(4,4,4-trifluoro-3-(prop-2-yn-1-ylamino)butanamido)-7-deaza-2'-deoxyguanosine) is a modified nucleoside that serves as a valuable tool in modern molecular biology and drug development. It belongs to the class of 7-deazapurine analogs, which are characterized by the replacement of the N7 atom of the purine ring with a carbon atom. This modification prevents the formation of Hoogsteen base pairs and reduces the propensity for G-quadruplex formation, thereby improving the efficiency of PCR and sequencing of GC-rich DNA regions.[1][2][3][4]

The key feature of this compound is the presence of a terminal alkyne group, which makes it a substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This allows for the efficient and specific covalent attachment of a wide variety of molecules, such as fluorescent dyes, biotin, or drug candidates, to DNA. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Core Properties and Advantages

The unique chemical structure of this compound imparts several advantageous properties for its use in DNA synthesis and modification:

-

Click Chemistry Compatibility: The terminal alkyne moiety allows for highly efficient and specific labeling of DNA through CuAAC reactions.

-

Reduced Secondary Structure Formation: Like other 7-deaza-dG analogs, it minimizes Hoogsteen base pairing, which is beneficial for the amplification and sequencing of GC-rich DNA templates.

-

Increased Stability in Mass Spectrometry: Oligonucleotides containing 7-deazapurines exhibit greater stability during analysis by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).

Data Presentation

Table 1: Representative Incorporation Efficiency of 7-Alkynyl-7-Deaza-dG Analogs

| Modified Nucleotide | DNA Polymerase | Relative Incorporation Efficiency (Compared to dGTP) | Reference |

| 7-octadiynyl-7-deaza-dGTP | Taq Polymerase | High (can fully replace dGTP in PCR) | |

| 7-ethynyl-7-deaza-dGTP | Therminator DNA Polymerase | Substrate for single nucleotide incorporation |

Note: The efficiency can vary depending on the specific polymerase, the length and nature of the alkyne linker, and the reaction conditions.

Table 2: Representative Thermal Stability of DNA Containing 7-Alkynyl-7-Deaza-dG Analogs

The introduction of modifications at the 7-position of 7-deazaguanine can influence the thermal stability of the DNA duplex. The table below shows representative data for a similar modification.

| Modification | Change in Melting Temperature (ΔTm) per Modification | Reference |

| 7-octadiynyl-7-deaza-dG | +1 to +2 °C |

Note: The actual ΔTm will depend on the specific sequence context, the nature of the modification, and the buffer conditions.

Experimental Protocols

Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite of this compound is a multi-step process that begins with a suitable 7-deaza-2'-deoxyguanosine derivative. The following is a generalized protocol based on established synthetic routes for similar molecules.

Materials:

-

7-Iodo-7-deaza-2'-deoxyguanosine

-

Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

-

Reagents for Sonogashira coupling (e.g., Pd catalyst, Cu(I) salt, alkyne)

-

Amine-containing linker with a TFA protecting group

-

Phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

-

Anhydrous solvents (e.g., pyridine, acetonitrile, dichloromethane)

-

Silica gel for column chromatography

Methodology:

-

Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups of 7-iodo-7-deaza-2'-deoxyguanosine using appropriate protecting groups like dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS).

-

Sonogashira Coupling: Perform a palladium-catalyzed Sonogashira cross-coupling reaction between the protected 7-iodo-7-deaza-2'-deoxyguanosine and a suitable alkyne to introduce the alkyne functionality at the 7-position.

-

Linker Attachment: Couple the amine-containing linker with the TFA protecting group to the terminal alkyne.

-

Deprotection: Selectively deprotect the 3'-hydroxyl group.

-

Phosphitylation: React the free 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite.

-

Purification: Purify the final product using silica gel column chromatography.

Solid-Phase DNA Synthesis using this compound Phosphoramidite

The incorporation of the this compound phosphoramidite into an oligonucleotide is performed using a standard automated DNA synthesizer.

Materials:

-

This compound phosphoramidite

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

Controlled pore glass (CPG) solid support

-

Ancillary reagents for DNA synthesis (activator, capping solution, oxidizing solution, deblocking solution)

-

Anhydrous acetonitrile

Methodology:

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, indicating the position for the incorporation of the modified base.

-

Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the recommended concentration.

-

Automated Synthesis Cycle: The synthesis proceeds through the standard four steps for each nucleotide addition:

-

Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

-

Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.

-

-

Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a suitable deprotection solution (e.g., concentrated ammonium hydroxide or a milder alternative if base-sensitive modifications are present).

-

Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Modified DNA

This protocol describes the labeling of the alkyne-modified oligonucleotide with an azide-containing molecule.

Materials:

-

Alkyne-modified oligonucleotide containing this compound

-

Azide-containing molecule (e.g., fluorescent dye azide, biotin azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA for aqueous solutions)

-

Buffer (e.g., phosphate buffer, pH 7)

-

Organic co-solvent if needed (e.g., DMSO, t-butanol)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-containing molecule, and the buffer.

-

Catalyst Preparation: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper(I)-stabilizing ligand.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the catalyst solution.

-

Incubation: Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purification: Purify the labeled oligonucleotide from the excess reagents and byproducts using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

Visualization of Workflows and Concepts

Caption: Overall workflow for the synthesis and application of this compound.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Caption: The principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a versatile and powerful tool for the synthesis of modified DNA. Its ability to be incorporated into oligonucleotides using standard phosphoramidite chemistry, combined with its reactivity in click chemistry, opens up a wide range of possibilities for labeling, tracking, and functionalizing DNA in various research and development applications. The reduction of secondary structures in GC-rich regions is an additional benefit that enhances its utility in molecular diagnostics and genomics. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click chemistry to construct fluorescent oligonucleotides for DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. furthlab.xyz [furthlab.xyz]

- 5. Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Core of 7-TFA-ap-7-Deaza-dG in Click Chemistry: A Guide for Advanced Research

For Immediate Release

This technical guide provides an in-depth overview of 7-TFA-ap-7-Deaza-dG, a modified deoxynucleoside triphosphate analog, and its pivotal role in the realm of click chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental properties, experimental applications, and quantitative parameters associated with this versatile molecule.

Introduction to this compound and Click Chemistry

This compound, chemically known as 7-(3-trifluoroacetamido-1-propynyl)-7-deaza-2'-deoxyguanosine, is a synthetic analog of the natural nucleoside deoxyguanosine. The key modifications—the replacement of the nitrogen at the 7-position with a carbon (7-deaza) and the introduction of a trifluoroacetamido-propynyl group at this new position—endow it with unique chemical properties. Specifically, the terminal alkyne group makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of click chemistry.

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, efficient, and specific. The CuAAC reaction, in particular, allows for the covalent ligation of an alkyne-containing molecule (like this compound) to an azide-containing molecule, forming a stable triazole linkage. This bioorthogonal reaction can be performed in complex biological environments with minimal side reactions, making it an invaluable tool for labeling and conjugating biomolecules.

Physicochemical and Handling Properties

A summary of the key properties of this compound is presented below. Proper storage is crucial to maintain its integrity for experimental use.

| Property | Value |

| Molecular Formula | C₁₇H₁₇F₃N₅O₅ |

| Molecular Weight | 444.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C for long-term storage |

Synthesis of this compound

The likely synthetic pathway commences with a 7-iodo-7-deaza-2'-deoxyguanosine derivative. This precursor is then coupled with N-propynyltrifluoracetamide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like DMF with an amine base (e.g., triethylamine).

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in the labeling of DNA through the CuAAC reaction. The following is a generalized protocol for the click reaction with an azide-modified molecule (e.g., a fluorescent dye or biotin). This protocol may require optimization depending on the specific substrates and experimental context.

Materials:

-

Alkyne-modified DNA (containing this compound)

-

Azide-containing molecule (e.g., fluorescent dye-azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Sodium ascorbate (freshly prepared)

-

DMSO

-

Nuclease-free water

-

Appropriate buffers (e.g., phosphate buffer)

Protocol for Labeling Oligonucleotides:

-

Preparation of Stock Solutions:

-

200 mM THPTA ligand in nuclease-free water.

-

100 mM CuSO₄ in nuclease-free water.

-

100 mM Sodium Ascorbate in nuclease-free water (prepare fresh).

-

10 mM Azide-containing molecule in DMSO.

-

Alkyne-modified oligonucleotide in nuclease-free water or buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide solution.

-

An excess of the azide-containing molecule stock solution (typically 4-50 equivalents relative to the oligonucleotide).

-

-

Incubate a 1:2 molar ratio of CuSO₄ and THPTA ligand for a few minutes before adding to the reaction mixture.

-

Add 25 equivalents of the pre-mixed THPTA/CuSO₄ solution to the oligonucleotide/azide mixture.

-

Initiate the reaction by adding 40 equivalents of freshly prepared sodium ascorbate.

-

-

Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 30-60 minutes. The reaction can be allowed to proceed for longer if necessary.

-

-

Purification:

-

The labeled oligonucleotide can be purified from the reaction components by methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

-

Quantitative Data and Reaction Parameters

While extensive quantitative data specifically for this compound in click reactions is limited in publicly accessible literature, data from analogous 7-alkynyl-7-deazaadenosine and -uridine derivatives can provide valuable insights. The efficiency and kinetics of the CuAAC reaction are influenced by several factors.

| Parameter | Typical Range/Condition | Impact on Reaction |

| Reactant Concentration | >10 µM | Higher concentrations generally lead to faster reaction rates. |

| Copper(I) Concentration | 1-5 mM | Catalytic amount; higher concentrations can increase rate but also potential for oxidative damage to DNA. |

| Ligand to Copper Ratio | 2:1 to 5:1 (Ligand:Cu) | Ligands like THPTA and TBTA stabilize the Cu(I) oxidation state, accelerate the reaction, and protect biomolecules. |

| Reducing Agent | 10-50 mM (Sodium Ascorbate) | In excess to ensure reduction of Cu(II) to the active Cu(I) catalyst. |

| Solvent | Aqueous buffers, often with co-solvents like DMSO or t-BuOH | Co-solvents can improve the solubility of hydrophobic reactants. |

| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperatures. |

| pH | 6.0 - 8.0 | The reaction is tolerant of a range of pH values typical for biological experiments. |

| Reaction Time | 30 minutes to several hours | Generally proceeds to high completion within 1-2 hours. |

| Yield | Often quantitative or near-quantitative (>90%) | Highly efficient reaction under optimized conditions.[1] |

Applications in Research and Drug Development

The ability to specifically and efficiently label DNA with this compound opens up a wide array of applications in molecular biology, diagnostics, and therapeutics.

-

Fluorescent Labeling of DNA: By clicking fluorescent azides to DNA containing this modified nucleoside, researchers can visualize and track DNA in various applications, including fluorescence in situ hybridization (FISH), single-molecule tracking, and super-resolution microscopy.

-

Immobilization of DNA: DNA can be attached to solid supports (e.g., microarrays, beads) that are functionalized with azide groups. This is useful for creating diagnostic platforms and for studying DNA-protein interactions.

-

Assembly of DNA Nanostructures: The specific and covalent nature of the click reaction allows for the precise assembly of complex DNA-based nanostructures and materials.

-

Drug Delivery and Therapeutic Applications: The triazole linkage formed is highly stable in biological systems. This allows for the conjugation of therapeutic agents, such as small molecule drugs or peptides, to oligonucleotides for targeted delivery.

Conclusion

This compound stands as a powerful tool for the chemical modification of DNA. Its integration into the click chemistry paradigm provides a robust and versatile platform for a multitude of applications in life sciences and drug development. The high efficiency, specificity, and biocompatibility of the CuAAC reaction, coupled with the ability to incorporate this modified nucleoside into DNA, ensures its continued relevance in advancing molecular research and therapeutic strategies. Further research into the precise quantitative aspects of its reactivity and the development of novel applications will undoubtedly expand its utility in the scientific community.

References

understanding 7-deazaguanine modifications

An In-Depth Technical Guide to 7-Deazaguanine Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanine and its derivatives represent a fascinating class of modified nucleobases found across all domains of life, playing critical roles in a variety of biological processes. These modifications, where the nitrogen at position 7 of the purine ring is replaced by a carbon, are found in both transfer RNA (tRNA) and, as more recently discovered, in DNA.[1][2][3] Their functions are diverse, ranging from fine-tuning translation efficiency and accuracy to protecting viral genomes from host defense mechanisms.[1][4] In tRNA, the most well-known 7-deazaguanine derivatives are queuosine (Q) and archaeosine (G+). Queuosine is found in the anticodon loop of specific tRNAs in bacteria and eukaryotes, where it modulates codon-anticodon interactions. Archaeosine, on the other hand, is characteristic of archaeal tRNAs, located in the D-loop and contributing to tRNA stability. The discovery of 7-deazaguanine modifications in the DNA of bacteriophages and bacteria has unveiled their role in restriction-modification systems and as a defense mechanism against host nucleases.

The biosynthesis of these complex molecules originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps to produce the key intermediate, 7-cyano-7-deazaguanine (preQ₀). This precursor is then utilized in distinct pathways to generate the various 7-deazaguanine derivatives that are subsequently incorporated into RNA or DNA by tRNA-guanine transglycosylases (TGTs). The regulation of 7-deazaguanine biosynthesis is, in some bacteria, controlled by a class of riboswitches known as the preQ₁ riboswitch, which senses the downstream intermediate 7-aminomethyl-7-deazaguanine (preQ₁).

This technical guide provides a comprehensive overview of 7-deazaguanine modifications, focusing on their biosynthesis, function, and the experimental methodologies used for their study. It is intended for researchers, scientists, and drug development professionals who are interested in the biology of nucleic acid modifications and their potential as therapeutic targets.

Data Presentation

Key Enzymes in 7-Deazaguanine Biosynthesis

| Enzyme Name | Gene Name(s) | EC Number | Function | Organism(s) |

| GTP cyclohydrolase I | folE | 3.5.4.16 | Converts GTP to 7,8-dihydroneopterin triphosphate (H₂NTP). | Bacteria, Archaea |

| 6-carboxy-5,6,7,8-tetrahydropterin synthase | queD | --- | Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄). | Bacteria, Archaea |

| 7-carboxy-7-deazaguanine synthase | queE | 4.3.99.3 | Converts CPH₄ to 7-carboxy-7-deazaguanine (CDG). | Bacteria, Archaea |

| 7-cyano-7-deazaguanine synthase | queC | 6.3.4.20 | Converts CDG to 7-cyano-7-deazaguanine (preQ₀). | Bacteria, Archaea |

| preQ₀ reductase | queF | 1.7.1.13 | Reduces preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁). | Bacteria |

| tRNA-guanine transglycosylase (TGT) | tgt | 2.4.2.29 | Inserts preQ₁ or queuine into tRNA. | Bacteria, Eukaryotes |

| Archaeal tRNA-guanine transglycosylase | aTGT | 2.4.2.- | Inserts preQ₀ into archaeal tRNA. | Archaea |

| S-adenosylmethionine:tRNA ribosyltransferase-isomerase | queA | 2.4.2.- | Involved in the conversion of the preQ₁-modified tRNA to queuosine-modified tRNA. | Bacteria |

| Archaeosine synthase | arcS | --- | Involved in the conversion of preQ₀-modified tRNA to archaeosine-modified tRNA. | Euryarchaeota |

Known 7-Deazaguanine Derivatives in DNA

| Modification | Abbreviation | Organism(s) Found | Putative Function |

| 2'-deoxy-7-cyano-7-deazaguanosine | dPreQ₀ | Salmonella enterica serovar Montevideo, Escherichia phage CAjan | Protection from host restriction enzymes. |

| 2'-deoxy-7-amido-7-deazaguanosine | dADG | Salmonella enterica serovar Montevideo | Protection from host restriction enzymes. |

| 2'-deoxy-7-aminomethyl-7-deazaguanosine | dPreQ₁ | Escherichia phage CAjan | Protection from host restriction enzymes. |

| 2'-deoxy-archaeosine | dG⁺ | Enterobacteria phage 9g | Protection from host restriction enzymes. |

| 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | mdPreQ₁ | Cellulophaga phage phiSM | Protection from host restriction enzymes. |

| 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | fdPreQ₁ | Flavobacterium phage vB_FspM_immuto_2–6A | Protection from host restriction enzymes. |

| 2'-deoxy-7-deazaguanine | dDG | Cellulophaga phage phiST | Protection from host restriction enzymes. |

| 2'-deoxy-7-carboxy-7-deazaguanine | dCDG | Cellulophaga phage phiST | Protection from host restriction enzymes. |

Experimental Protocols

Detection and Quantification of 7-Deazaguanine Modifications in DNA by LC-MS/MS

This protocol outlines the general workflow for the sensitive detection and quantification of 7-deazaguanine derivatives in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Genomic DNA Isolation: Isolate high-purity genomic DNA from the organism of interest using a standard method (e.g., phenol-chloroform extraction or a commercial kit).

-

Enzymatic Digestion of DNA:

-

Digest 1-5 µg of genomic DNA to constituent deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

-

Incubate the reaction mixture at 37°C for 12-24 hours.

-

The completion of digestion can be monitored by analyzing a small aliquot on a 1% agarose gel.

-

-

Sample Cleanup:

-

Remove proteins and enzymes from the digest by filtration through a 10 kDa molecular weight cutoff filter.

-

The filtrate containing the deoxynucleosides is collected for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the nucleoside mixture onto a reverse-phase C18 HPLC column.

-

Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

The eluent from the HPLC is directed to a triple quadrupole mass spectrometer operating in positive ion mode.

-

Utilize multiple reaction monitoring (MRM) to detect and quantify the specific 7-deazaguanine derivatives. This involves monitoring the transition of the protonated molecular ion ([M+H]⁺) to a specific product ion corresponding to the base.

-

-

Quantification:

-

Generate standard curves for each 7-deazaguanine derivative of interest using synthetic standards of known concentrations.

-

Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve.

-

Normalize the amount of the modified nucleoside to the amount of a canonical nucleoside (e.g., deoxyguanosine) to determine the relative abundance.

-

In Vitro Assay for tRNA-Guanine Transglycosylase (TGT) Activity

This protocol describes a method to measure the activity of TGT enzymes, which catalyze the exchange of guanine for a 7-deazaguanine derivative in tRNA.

Methodology:

-

Preparation of Substrates:

-

tRNA Substrate: In vitro transcribe a specific tRNA known to be a substrate for the TGT of interest (e.g., tRNATyr) using T7 RNA polymerase. The transcript should lack the modified base at the target position.

-

Base Substrate: Prepare a solution of the 7-deazaguanine derivative to be tested (e.g., preQ₁, queuine) at a known concentration. Radiolabeled bases can be used for sensitive detection.

-

-

Enzyme Purification: Purify the recombinant TGT enzyme using standard protein purification techniques (e.g., affinity chromatography).

-

TGT Reaction:

-

Set up a reaction mixture containing the purified TGT enzyme, the in vitro transcribed tRNA, the base substrate, and a suitable reaction buffer (e.g., HEPES buffer with MgCl₂ and DTT).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for bacterial TGTs).

-

Take aliquots at different time points to monitor the reaction progress.

-

-

Analysis of tRNA Modification:

-

If using a radiolabeled base: Precipitate the tRNA from the reaction mixture, wash to remove unincorporated radiolabeled base, and quantify the incorporated radioactivity by scintillation counting.

-

If using a non-radiolabeled base: Digest the tRNA to nucleosides as described in the LC-MS/MS protocol and analyze the incorporation of the modified base by LC-MS.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the time course data.

-

To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Fit the data to the Michaelis-Menten equation.

-

Visualizations

Biosynthetic Pathway of Queuosine and Archaeosine

Caption: Biosynthesis of Queuosine and Archaeosine.

Mechanism of the preQ₁ Riboswitch

Caption: Regulation by the preQ₁ Riboswitch.

General Workflow for 7-Deazaguanine Modification Analysis

References

Methodological & Application

Application Notes and Protocols for 7-TFA-ap-7-Deaza-dG Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 7-TFA-ap-7-Deaza-dG, a modified deoxynucleoside, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile bioorthogonal reaction enables the precise and efficient labeling and conjugation of oligonucleotides for a wide range of applications in research, diagnostics, and drug development.

Introduction

This compound, presumed to be 7-(N-trifluoroacetyl-aminopropargyl)-7-deaza-2'-deoxyguanosine, is a modified nucleoside analog designed for incorporation into synthetic DNA. The key feature of this molecule is the terminal alkyne group on the 7-deazaguanine base, which serves as a handle for "click" chemistry. The 7-deaza modification prevents potential side reactions and maintains duplex stability. The trifluoroacetyl protecting group on the amino function of the propargyl linker can be readily removed under standard deprotection conditions. This reagent allows for the post-synthetic modification of DNA with a vast array of molecules, including fluorophores, biotin, peptides, and therapeutic agents, with high specificity and efficiency.[1][2]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and robust reaction that forms a stable triazole linkage between an alkyne and an azide.[3] Its bioorthogonal nature ensures that the reaction proceeds with high selectivity in complex biological mixtures, making it an ideal tool for bioconjugation.

Applications

The ability to introduce specific modifications into oligonucleotides via this compound and click chemistry opens up a multitude of possibilities in various fields:

-

Drug Discovery and Development: Click chemistry is a valuable tool in drug discovery for creating libraries of modified oligonucleotides (e.g., aptamers or antisense oligonucleotides) with enhanced properties, such as improved binding affinity, stability, and cellular uptake.[4] It is also employed in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

-

Diagnostics and Imaging: The attachment of fluorescent dyes or other reporter molecules allows for the sensitive detection and visualization of specific DNA sequences in applications such as fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.

-

Aptamer Development: The incorporation of modified nucleosides can enhance the structural diversity of oligonucleotide libraries, leading to the selection of aptamers with superior binding properties for various targets. The "Click-SELEX" method utilizes this approach to generate modified aptamers with improved affinities and specificities.[5]

-

Bioconjugation: This methodology facilitates the straightforward conjugation of DNA to other biomolecules like proteins and peptides, as well as to surfaces and nanoparticles, for the development of advanced materials and biosensors.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into an oligonucleotide and its subsequent modification via CuAAC click chemistry. Optimization may be required depending on the specific oligonucleotide sequence, the azide-containing molecule, and the desired application.

Protocol 1: Incorporation of this compound into Oligonucleotides

This compound is typically introduced into an oligonucleotide during standard automated solid-phase phosphoramidite chemistry. The corresponding phosphoramidite reagent is commercially available from various suppliers. The coupling efficiency of 7-alkynyl-7-deaza-dG phosphoramidites is generally high, comparable to that of natural nucleosides.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Alkyne-Modified Oligonucleotide

This protocol describes the "clicking" of an azide-containing molecule onto an oligonucleotide functionalized with this compound.

Materials:

-

Alkyne-modified oligonucleotide (containing this compound)

-

Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., TBTA, THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Solvents: DMSO, t-BuOH, and nuclease-free water

-

Buffer: Triethylammonium acetate (TEAA) buffer, pH 7.0

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration (e.g., 1 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.

| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |

| Alkyne-modified Oligonucleotide | 1 mM | 100 µM | 10 µL |

| Azide-containing Molecule | 10 mM in DMSO | 1-5 mM (10-50 eq.) | 10-50 µL |

| TEAA Buffer (pH 7.0) | 2 M | 200 mM | 10 µL |

| DMSO | - | As needed | to 50 µL |

| Catalyst Premix | |||

| CuSO₄ | 20 mM in water | 1 mM | 5 µL |

| TBTA Ligand | 50 mM in DMSO/t-BuOH | 5 mM | 10 µL |

| Sodium Ascorbate (freshly prepared) | 100 mM in water | 5 mM | 5 µL |

| Nuclease-free Water | - | - | to 100 µL |

Note: The ratio of azide to alkyne can be varied, with an excess of the azide typically used to drive the reaction to completion.

-

Catalyst Preparation: Prepare a premix of CuSO₄ and the TBTA ligand and let it stand for a few minutes before adding to the reaction mixture.

-

Reaction Incubation: Add the catalyst premix and then the freshly prepared sodium ascorbate to the reaction tube. Vortex the mixture gently. Incubate the reaction at room temperature for 1-4 hours or overnight. For larger scale reactions, incubation at 45°C for 1 hour can be effective.

-

Reaction Quenching and Purification: Upon completion, the reaction can be stopped by the addition of EDTA to chelate the copper ions. The click-modified oligonucleotide is then purified to remove excess reagents and byproducts. Common purification methods include:

-

Ethanol Precipitation: A standard method to precipitate the oligonucleotide.

-

Size-Exclusion Chromatography: Using desalting columns to remove small molecules.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high purity of the final product.

-

Polyacrylamide Gel Electrophoresis (PAGE): Useful for purifying longer oligonucleotides.

-

Data Presentation

Table 1: Representative Reaction Parameters for CuAAC on Alkyne-Modified Oligonucleotides

| Parameter | Typical Value/Range | Reference |

| Oligonucleotide Concentration | 20 - 200 µM | |

| Azide to Alkyne Ratio (molar eq.) | 1.5 - 50 | |

| Copper(I) Catalyst Concentration | 0.1 - 1 mM | |

| Ligand to Copper Ratio | 2:1 to 5:1 | |

| Reducing Agent Concentration | 5 mM | |

| Reaction Time | 1 - 16 hours | |

| Reaction Temperature | Room Temperature to 45°C | |

| Reported Yields | High to Quantitative (>95%) |

Visualizations

Workflow for Labeling an Oligonucleotide with a Fluorescent Dye

The following diagram illustrates a typical experimental workflow for the fluorescent labeling of a custom synthesized oligonucleotide containing a this compound modification.

Caption: Experimental workflow for fluorescent labeling of an oligonucleotide.

Conceptual Pathway for Click-SELEX

This diagram outlines the systematic evolution of ligands by exponential enrichment (SELEX) process, incorporating a click chemistry step for the generation of modified aptamers.

Caption: Workflow for the Click-SELEX process.

References

- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Aza-7-deazaguanine nucleosides and oligonucleotides with octadiynyl side chains: synthesis, functionalization by the azide-alkyne ‘click’ reaction and nucleobase specific fluorescence quenching of coumarin dye conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azide-alkyne "click" reaction performed on oligonucleotides with the universal nucleoside 7-octadiynyl-7-deaza-2'-deoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selection of a hydrophobic 7-phenylbutyl-7-deazaadenine-modified DNA aptamer with high binding affinity for the Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

Application Notes and Protocols for the Incorporation of 7-TFA-ap-7-Deaza-dG into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the incorporation of the modified nucleoside, 7-(3-trifluoroacetylamino-1-propynyl)-7-deaza-2'-deoxyguanosine (7-TFA-ap-7-Deaza-dG), into synthetic oligonucleotides. This modification introduces a protected primary amine via a propargyl linker at the 7-position of a 7-deazaguanine base. The 7-deaza modification itself is known to disrupt Hoogsteen base pairing and can reduce the formation of G-quadruplex structures. The key feature of this modification is the terminal alkyne group, which, after deprotection of the trifluoroacetyl (TFA) group, becomes a reactive handle for post-synthetic "click" chemistry conjugation. This allows for the attachment of a wide variety of molecules, such as fluorescent dyes, quenchers, biotin, or therapeutic agents, to a specific site within an oligonucleotide sequence.

The trifluoroacetyl protecting group on the aminopropargyl linker is base-labile and can be removed during standard oligonucleotide deprotection conditions, making the subsequent click reaction straightforward. This modification is particularly valuable in the development of diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research.

Key Applications

-

Site-Specific Labeling: The primary application is to introduce a reactive alkyne handle at a specific position within an oligonucleotide for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][2][3] This allows for the precise attachment of:

-

Modulation of Secondary Structures: The 7-deaza modification at the guanine base disrupts the N7 hydrogen bonding involved in the formation of G-quadruplexes. This can be advantageous when synthesizing G-rich sequences that are prone to aggregation, thereby improving synthesis yields and the purity of the final oligonucleotide.

-

Development of Aptamers and Probes: The introduction of bulky side chains at the 7-position of deazapurines can influence the binding affinity and specificity of aptamers. The aminopropargyl linker can be used to attach moieties that enhance interaction with target molecules.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published in comparative tables, the following table summarizes the expected impact of related 7-deaza-dG and 7-alkynyl-7-deaza-dG modifications on oligonucleotide properties based on available literature. Researchers should perform their own characterization for oligonucleotides containing this specific modification.

| Property Measured | Unmodified Oligonucleotide | Oligonucleotide with 7-deaza-dG | Oligonucleotide with 7-alkynyl-7-deaza-dG | Reference(s) |

| Thermal Stability (Tm) | Sequence Dependent | ΔTm ≈ -1°C per modification | Generally stabilizing (ΔTm can be positive) | |

| G-Quadruplex Formation | Prone in G-rich sequences | Reduced or eliminated | Reduced or eliminated | |

| Nuclease Resistance | Susceptible | Similar to unmodified | May offer slight increase in resistance | |

| Click Reaction Efficiency | N/A | N/A | High (>95% with optimized protocols) |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Oligonucleotides Containing this compound

This protocol outlines the steps for incorporating the this compound phosphoramidite into an oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

-

This compound CE-Phosphoramidite

-